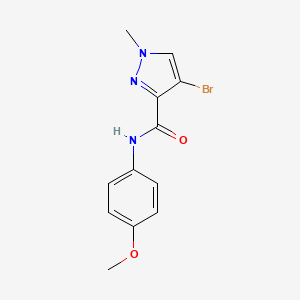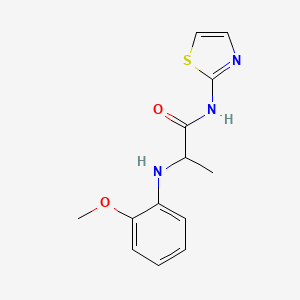
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BML-210, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also modulates the expression of various genes involved in inflammation, apoptosis, and angiogenesis. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and suppress angiogenesis. It has also been studied for its potential neuroprotective effects in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its specificity towards certain signaling pathways. It has been shown to selectively inhibit the activity of COX-2 and modulate the expression of various genes involved in inflammation and apoptosis. However, one of the limitations of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One of the areas of research is its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide in these diseases. Another area of research is the development of more soluble analogs of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, which can improve its efficacy in certain experiments. Finally, the study of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, it has been studied for its potential neuroprotective effects in Parkinson's disease.
properties
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-16-7-10(13)11(15-16)12(17)14-8-3-5-9(18-2)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYONEXGWFOBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)



![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)

![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)